

ZIF-8 versus Basolite Z377 for selective gas separation applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

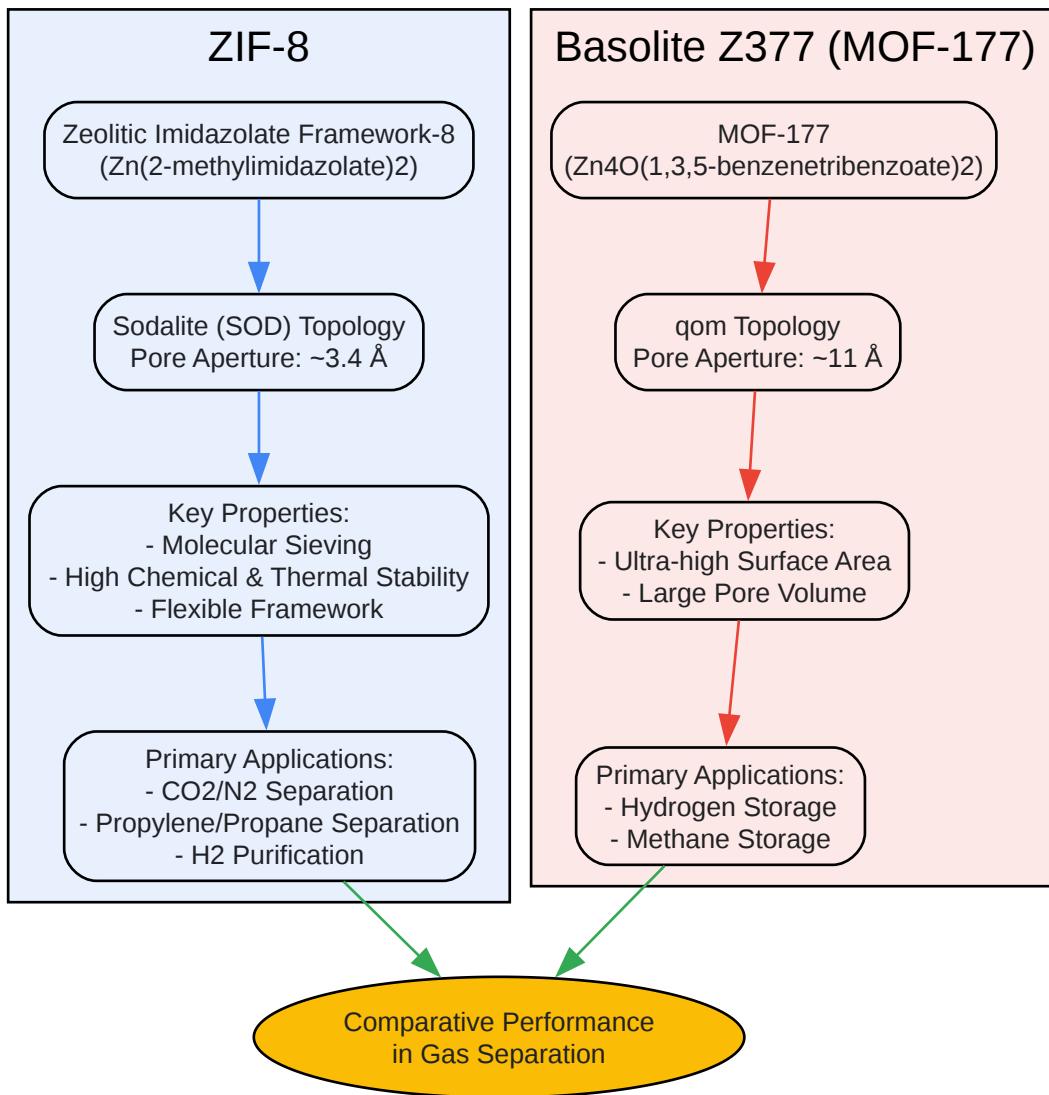
Compound Name: **Basolite Z377**

Cat. No.: **B8822124**

[Get Quote](#)

A Comparative Guide: ZIF-8 versus **Basolite Z377** for Selective Gas Separation Applications

For researchers and scientists engaged in the development of advanced materials for gas separation, understanding the distinct characteristics of different metal-organic frameworks (MOFs) is paramount. This guide provides a detailed comparison of two prominent MOFs: Zeolitic Imidazolate Framework-8 (ZIF-8) and **Basolite Z377**, which is the commercial name for MOF-177. While both are porous crystalline materials, their structural differences and resulting properties lead to distinct performance profiles in selective gas separation.


Overview and Key Distinctions

ZIF-8 is a widely studied MOF known for its chemical and thermal stability, along with its effective pore size for separating small gas molecules. Its structure is composed of zinc(II) ions coordinated with 2-methylimidazolate linkers, forming a sodalite-type framework. The flexibility of the imidazolate linkers gives ZIF-8 a dynamic pore opening of approximately 3.4 Å, which is particularly suitable for molecular sieving applications.

Basolite Z377, or MOF-177, is a zinc-based MOF with a significantly larger pore structure. It is constructed from zinc(II) ions and 1,3,5-benzenetribenzoate (BTB) linkers. MOF-177 is noted for its exceptionally high surface area and is often explored for gas storage applications, particularly for hydrogen.^{[1][2][3]} Its larger pore aperture makes it less suited for the molecular sieving of small gas molecules compared to ZIF-8.

The logical relationship and key distinguishing features between ZIF-8 and **Basolite Z377** are illustrated in the diagram below.

ZIF-8 vs. Basolite Z377: A Comparative Overview

[Click to download full resolution via product page](#)

A diagram comparing the key features of ZIF-8 and **Basolite Z377**.

Performance in Selective Gas Separation

The differing pore structures of ZIF-8 and **Basolite Z377** lead to vastly different performances in selective gas separation. ZIF-8 excels in separations involving kinetic selectivity, where the

separation is based on the differential diffusion rates of gas molecules through its narrow pores.

ZIF-8 Gas Separation Performance

The performance of ZIF-8 membranes is highly dependent on the fabrication method and experimental conditions. Below is a summary of reported gas separation data for ZIF-8 membranes.

Gas Pair	Permeance (GPU)	Selectivity	Reference
CO ₂ /N ₂	470	5.49	[4]
Propylene/Propane	9650	225	[5]
H ₂ /CO ₂	-	11.67	[6]
H ₂ /CH ₄	-	40.6	[7]
CH ₄ /N ₂	-	3.6	[8]

Note: GPU = Gas Permeation Unit (1 GPU = 10^{-6} cm³(STP) / (cm² s cmHg)). Permeance values are often reported in mol m⁻² s⁻¹ Pa⁻¹ and have been converted for consistency where possible.

Basolite Z377 (MOF-177) Gas Separation Performance

Due to its large pore size, MOF-177 is generally not employed for the separation of small gas molecules via molecular sieving. Its application in gas separation is more focused on separations involving larger molecules or via selective adsorption. While extensive data on membrane-based gas separation for MOF-177 is less common, its primary application is in gas storage.

Experimental Protocols

The fabrication of high-quality MOF membranes is crucial for achieving optimal separation performance. Below are representative experimental protocols for the synthesis of ZIF-8 membranes.

ZIF-8 Membrane Synthesis: Interfacial Synthesis Method[6]

This method involves the formation of a ZIF-8 membrane at the interface of two immiscible solvents.

- Support Preparation: A porous α -Al₂O₃ disk is thoroughly cleaned and dried.
- Solution Preparation:
 - Solution A: 2-Methylimidazole and sodium formate are dissolved in 1-octanol.
 - Solution B: Zinc nitrate hexahydrate is dissolved in deionized water.
- Membrane Formation: The porous support is placed in a synthesis vessel. Solution A is carefully layered on top of Solution B, creating an interface at the support surface. The vessel is then heated to a specific temperature (e.g., 80°C) for a designated time (e.g., 12 hours) to allow for the growth of a continuous ZIF-8 membrane.
- Post-Treatment: The synthesized membrane is washed with a suitable solvent (e.g., ethanol) and dried.

ZIF-8 Membrane Synthesis: Seeded Secondary Growth Method[7]

This technique involves the use of seed crystals to control the orientation and growth of the MOF membrane.

- Support Modification: The surface of a support (e.g., γ -alumina coated α -alumina) is functionalized, for instance, with 3-glycidoxypropyltrimethoxysilane (GLYMO), to promote the adhesion of ZIF-8 crystals.
- Seeding: The modified support is coated with a suspension of ZIF-8 nanocrystals.
- Secondary Growth: The seeded support is immersed in a synthesis solution containing the ZIF-8 precursors (zinc salt and 2-methylimidazole in a solvent like methanol) and subjected

to solvothermal or hydrothermal treatment for a specific duration to grow a continuous and well-intergrown membrane.

- Activation: The membrane is typically washed and activated by heating under vacuum to remove any residual solvent from the pores.

Gas Permeation Measurement

Single-gas permeation experiments are commonly conducted to evaluate the performance of the synthesized membranes.

- The membrane is sealed in a permeation cell.
- A feed gas is introduced to one side of the membrane at a specific pressure.
- The permeate side is maintained at a lower pressure, often under vacuum or swept with a carrier gas.
- The flow rate of the permeate gas is measured using a flowmeter.
- The permeance is calculated by dividing the permeate flow rate by the membrane area and the transmembrane pressure difference.
- The ideal selectivity for a gas pair (A/B) is calculated as the ratio of the single-gas permeances of gas A and gas B.

Conclusion

ZIF-8 and **Basolite Z377** (MOF-177) represent two distinct classes of MOFs with different structural properties and, consequently, different ideal applications in the realm of gas separations and storage. ZIF-8, with its smaller, flexible pores, is a prime candidate for the kinetic separation of small gas molecules and has demonstrated impressive performance in applications such as CO₂/N₂ and propylene/propane separation. In contrast, the ultra-high surface area and large pores of **Basolite Z377** make it a superior material for gas storage, particularly for hydrogen. For researchers in selective gas separation, the choice between these materials will be dictated by the specific gas mixture and the desired separation mechanism, with ZIF-8 being the material of choice for molecular sieving applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sigma Aldrich Basolite Z377 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. Basolite(R) Z377 | 676593-65-0 [chemicalbook.com]
- 3. Basolite Z377 MOF 177 676593-65-0 [sigmaaldrich.com]
- 4. BZNANO - Interfacial nanoarchitectonics for ZIF-8 membranes with enhanced gas separation [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [ZIF-8 versus Basolite Z377 for selective gas separation applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8822124#zif-8-versus-basolite-z377-for-selective-gas-separation-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com